molecular formula C21H26O3 B13775835 (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone CAS No. 67845-96-9

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone

Cat. No.: B13775835
CAS No.: 67845-96-9
M. Wt: 326.4 g/mol
InChI Key: DTRYYUXYDJOSKA-UHFFFAOYSA-N
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Description

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone is an organic compound with a complex structure that includes a phenyl ketone moiety and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone typically involves multiple steps. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ketones.

Scientific Research Applications

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl ketone moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functionalities

Properties

CAS No.

67845-96-9

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

[4-(4,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C21H26O3/c1-15(2)16(3)8-7-13-24-18-11-12-19(20(22)14-18)21(23)17-9-5-4-6-10-17/h4-6,9-12,14-16,22H,7-8,13H2,1-3H3

InChI Key

DTRYYUXYDJOSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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